

Spectroscopic Profile of Diglycidyl 1,2-cyclohexanedicarboxylate: A Technical Guide

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Compound of Interest

Compound Name: Diglycidyl 1,2-cyclohexanedicarboxylate

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This technical guide provides a comprehensive overview of the spectroscopic data for **Diglycidyl 1,2-cyclohexanedicarboxylate** (CAS No. 5493-45-8), a key component in the synthesis of various polymers and resins. This document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering valuable data for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Presentation

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, and IR spectroscopy for **Diglycidyl 1,2-cyclohexanedicarboxylate**.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Chemical Shift Data for **Diglycidyl 1,2-cyclohexanedicarboxylate**

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~4.38	dd	-O-CH ₂ (a)-CH(O)CH ₂ (Glycidyl)
~3.85	dd	-O-CH ₂ (b)-CH(O)CH ₂ (Glycidyl)
~3.15	m	-O-CH ₂ -CH(O)CH ₂ (Glycidyl)
~2.85	dd	-O-CH ₂ -CH(O)CH ₂ (a) (Glycidyl, epoxide)
~2.65	dd	-O-CH ₂ -CH(O)CH ₂ (b) (Glycidyl, epoxide)
~2.90	m	-CH-COO- (Cyclohexyl)
~1.95	m	Cyclohexyl protons
~1.75	m	Cyclohexyl protons
~1.40	m	Cyclohexyl protons

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and the specific isomer of the cyclohexyl ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Chemical Shift Data for **Diglycidyl 1,2-cyclohexanedicarboxylate**

Chemical Shift (δ , ppm)	Assignment
~174	C=O (Ester carbonyl)
~66	-O-CH ₂ - (Glycidyl)
~50	-CH(O)- (Glycidyl, epoxide)
~44	-CH ₂ (Glycidyl, epoxide)
~42	-CH-COO- (Cyclohexyl)
~28	Cyclohexyl carbons
~24	Cyclohexyl carbons

Note: These are approximate chemical shifts. Actual values may vary based on experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **Diglycidyl 1,2-cyclohexanedicarboxylate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2940	Strong	C-H stretch (aliphatic)
~1730	Strong	C=O stretch (ester)
~1250, ~1170	Strong	C-O stretch (ester)
~915, ~845	Medium	C-O stretch (epoxide ring)

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **Diglycidyl 1,2-cyclohexanedicarboxylate** is prepared in a deuterated solvent, typically chloroform-d (CDCl_3), and transferred to an NMR tube.

- ^1H NMR Spectroscopy: The ^1H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. A sufficient number of scans are acquired to ensure a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- ^{13}C NMR Spectroscopy: The ^{13}C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 75 MHz or higher. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans are generally required for ^{13}C NMR due to the lower natural abundance of the ^{13}C isotope. Chemical shifts are also referenced to TMS.

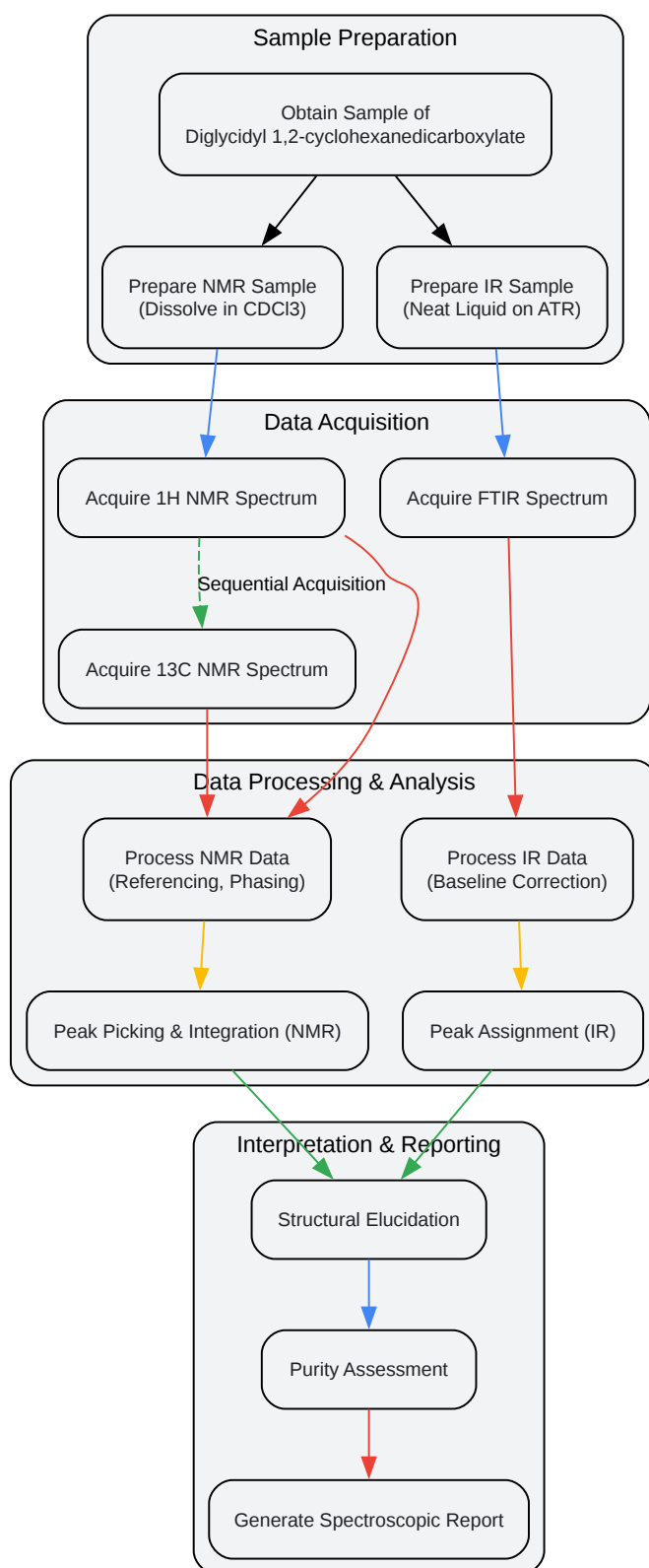
Infrared (IR) Spectroscopy

The IR spectrum of **Diglycidyl 1,2-cyclohexanedicarboxylate**, which is a viscous liquid, is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The spectrum is recorded over the mid-IR range (typically $4000\text{--}400\text{ cm}^{-1}$). A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm^{-1}). This technique is often referred to as "NEAT" when a pure liquid is analyzed.^[1]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Diglycidyl 1,2-cyclohexanedicarboxylate**.



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. Diglycidyl 1,2-cyclohexanedicarboxylate(5493-45-8) ¹H NMR [m.chemicalbook.com]
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